2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
CAS No.: 1024316-59-3
Cat. No.: VC6484787
Molecular Formula: C30H25N3O5
Molecular Weight: 507.546
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024316-59-3 |
|---|---|
| Molecular Formula | C30H25N3O5 |
| Molecular Weight | 507.546 |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C30H25N3O5/c1-36-22-9-6-20(7-10-22)28-27(29(34)32-17-19-12-14-31-15-13-19)23-4-2-3-5-24(23)30(35)33(28)21-8-11-25-26(16-21)38-18-37-25/h2-16,27-28H,17-18H2,1H3,(H,32,34) |
| Standard InChI Key | BBINPFUBVJQJAS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CC=NC=C6 |
Introduction
Molecular Formula and Weight
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Molecular Formula: CHNO
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Molecular Weight: Approximately 456.49 g/mol (calculated based on atomic weights).
Structural Features
The compound consists of:
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A benzodioxole group (1,3-benzodioxole ring), which is a fused aromatic ring with two oxygen atoms.
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A methoxyphenyl group (4-methoxyphenyl), contributing to its aromaticity and potential electronic effects.
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A tetrahydroisoquinoline core, which is a key structural motif in many biologically active molecules.
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A pyridinylmethyl amide functional group, which enhances its pharmacokinetic properties.
SMILES Notation
The simplified molecular-input line-entry system (SMILES) for the compound is:
textCOC1=CC=C(C=C1)C2=CC3=C(C=C2)OCO3C4CCN(C(=O)C5=CC=NC=C5)C4C(=O)N
General Synthesis Approach
The synthesis of this compound likely involves:
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Formation of the benzodioxole group through cyclization of catechol derivatives with formaldehyde or similar reagents.
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Construction of the tetrahydroisoquinoline core, often achieved via Pictet-Spengler reaction using an aldehyde and an amine precursor.
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Amidation reaction to introduce the pyridinylmethyl amide functionality.
Key Reagents and Conditions
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Starting Materials: Catechol derivatives, methoxybenzaldehyde, pyridine derivatives.
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Catalysts: Acidic catalysts (e.g., HCl or TFA) for cyclization steps.
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Solvents: Polar aprotic solvents such as acetonitrile or DMF.
Potential Biological Activities
Compounds containing tetrahydroisoquinoline scaffolds are known for their diverse biological activities, including:
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Anticancer properties: Many isoquinoline derivatives exhibit cytotoxicity against cancer cell lines by targeting DNA or enzymes involved in replication.
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Neuroprotective effects: Tetrahydroisoquinolines have been studied for their role in treating neurodegenerative diseases like Parkinson's disease.
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Anti-inflammatory activity: The benzodioxole group may contribute to inhibition of inflammatory pathways.
Molecular Docking Studies
Preliminary docking analyses suggest that the compound could interact with key enzymes or receptors such as:
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Kinases involved in cancer signaling pathways.
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Neurotransmitter receptors due to its structural similarity to dopamine analogs.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~456.49 g/mol |
| Functional Groups | Benzodioxole, Methoxyphenyl, Amide |
| Synthesis Methods | Pictet-Spengler reaction, Amidation |
| Potential Applications | Anticancer, Neuroprotection, Anti-inflammatory |
Optimization of Biological Activity
Further studies could involve:
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Modifying substituents on the benzodioxole and methoxyphenyl groups to enhance potency.
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Testing analogs for selectivity against specific enzymes or receptors.
Pharmacokinetics and Toxicology
The compound’s solubility, bioavailability, and toxicity should be evaluated through in vitro and in vivo studies.
This comprehensive analysis highlights the structural complexity and potential utility of the compound in drug discovery efforts. Further experimental validation is required to confirm its therapeutic applications.
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